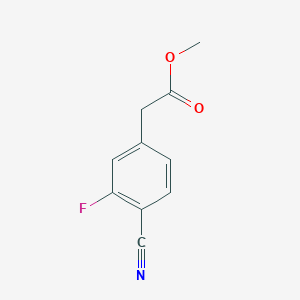

Methyl 2-(4-cyano-3-fluorophenyl)acetate

Description

Contextualization within Organofluorine and Cyano-Containing Compounds

Methyl 2-(4-cyano-3-fluorophenyl)acetate is a member of two significant classes of chemical compounds: organofluorine compounds and cyano-containing compounds (nitriles). The presence of functional groups from both classes within a single molecule is crucial to its chemical identity and utility.

Organofluorine Compounds: These are organic compounds containing a carbon-fluorine bond. wikipedia.org Fluorine is the most electronegative element, and its incorporation into an organic molecule can profoundly alter its physical, chemical, and biological properties. numberanalytics.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, bioavailability, and the potency of a drug candidate. numberanalytics.comtaylorandfrancis.com An estimated 20% of all pharmaceuticals contain fluorine, highlighting the impact of this element in drug design. wikipedia.orgtaylorandfrancis.com The carbon-fluorine bond is very strong, which contributes to the metabolic resistance of many organofluorine compounds. numberanalytics.com

The combination of a fluoro and a cyano group on the phenyl ring of this compound creates a unique electronic environment, making the molecule a specialized reagent for further chemical transformations.

Significance as a Synthetic Building Block and Intermediate

A synthetic building block is a relatively simple molecule that can be used to construct more complex molecular structures. This compound serves as a key intermediate and building block, primarily in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com Its structure is valuable for researchers aiming to create complex molecules with specific biological activities for medicinal chemistry research. myskinrecipes.com

The utility of this compound stems from its multiple reactive sites:

The ester group (–COOCH₃) can be hydrolyzed to a carboxylic acid or converted to an amide.

The cyano group (–C≡N) can be hydrolyzed or reduced to other functionalities.

The activated methylene (B1212753) group (–CH₂–) adjacent to the phenyl ring and the ester is amenable to various chemical reactions.

The aromatic ring itself can undergo further substitution reactions.

This multifunctionality allows chemists to use this compound as a starting point to systematically build and modify molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs. It is particularly used in the development of potential anti-inflammatory and anticancer agents. myskinrecipes.com

Overview of Research Trajectories Related to the Chemical Compound

The research involving this compound and structurally related phenylacetic acid derivatives is primarily directed toward the discovery of new therapeutic agents. nih.gov The phenylacetic acid framework is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

One significant area of research is the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The specific substitution pattern of this compound makes it a suitable precursor for synthesizing libraries of compounds to be tested for kinase inhibition. For example, derivatives of substituted phenylacetamides have been investigated as potential selective inhibitors for targets like Aurora kinase B (AURKB), which is considered a promising target for cancer treatment. nih.gov

Furthermore, research on phenylacetic acid derivatives extends to other therapeutic areas. For instance, they have been optimized as dual antagonists for the CRTH2 and DP receptors, which are involved in inflammatory responses. nih.gov The strategic placement of substituents on the phenyl ring, such as the fluoro and cyano groups found in this compound, is a key strategy for modulating the potency and selectivity of these compounds for their biological targets.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyano-3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNONZNZKQUXXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 2-(4-cyano-3-fluorophenyl)acetate and its Analogs

The synthesis of "this compound" and related structures can be achieved through several established chemical transformations. These routes leverage classical organic reactions to construct the core phenylacetate (B1230308) framework and introduce the desired functional groups.

Esterification and Carboxylic Acid Precursor Routes

A primary and straightforward method for the synthesis of "this compound" involves the direct esterification of its corresponding carboxylic acid precursor, 2-(4-cyano-3-fluorophenyl)acetic acid. The most common approach for this transformation is the Fischer-Speier esterification, or simply Fischer esterification. athabascau.camasterorganicchemistry.comlibretexts.orgyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com

The mechanism of Fischer esterification is a reversible process that proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.comlibretexts.org The reaction is driven to completion by using a large excess of the alcohol (methanol in this case) or by the removal of water as it is formed, in accordance with Le Châtelier's principle. libretexts.org

General Fischer Esterification Reaction:

Reaction conditions for the specific synthesis of this compound would typically involve refluxing 2-(4-cyano-3-fluorophenyl)acetic acid in methanol with a catalytic amount of a strong acid. operachem.com

| Reactant | Reagent | Catalyst | Product |

| 2-(4-cyano-3-fluorophenyl)acetic acid | Methanol | H₂SO₄ or p-TsOH | This compound |

Knoevenagel Condensation and Related Active Methylene (B1212753) Chemistry

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. nih.gov Cyanoacetate (B8463686) esters, such as "this compound", are classic examples of active methylene compounds due to the electron-withdrawing nature of the cyano and ester groups, which increases the acidity of the α-protons.

While not a direct synthesis of the target compound itself, the Knoevenagel condensation is a key reaction for its analogs and for understanding its potential reactivity. For instance, a related cyanoacetate can react with an appropriately substituted benzaldehyde (B42025) in the presence of a weak base (e.g., piperidine, triethylamine) to form a substituted styrene (B11656) derivative. The first step in the Gewald reaction is a Knoevenagel condensation. organic-chemistry.org

Gewald Reactions for Heterocyclic Ring Formation Utilizing Cyanoacetate Derivatives

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgresearchgate.net This reaction typically involves an α-cyanoester, an aldehyde or ketone, and elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine. nih.gov

Given that "this compound" is a cyanoacetate derivative, it or its precursors could theoretically be employed in Gewald-type reactions to generate highly substituted 2-aminothiophenes. These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry. nih.govresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. organic-chemistry.org

Generalized Gewald Reaction:

This reaction highlights a potential application of cyanoacetate building blocks in the synthesis of complex heterocyclic systems.

| Reactants | Reagents | Product Type |

| Aldehyde/Ketone, Cyanoacetate | Sulfur, Base (e.g., Morpholine) | 2-Aminothiophene |

A study on the synthesis of 2-aminothiophenes under solvent-free conditions reported moderate to excellent yields by stirring a ketone, ethyl cyanoacetate, and elemental sulfur with morpholine at room temperature. Another green approach utilized ball-milling for the efficient, solvent-free, and catalyst-free synthesis of 2-aminothiophenes via the Gewald reaction. sciforum.net

Multicomponent Reactions (MCRs) for Structural Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govmdpi.com Cyanoacetic acid derivatives are frequently used as key components in various MCRs to generate diverse and complex molecular architectures. researchgate.net

For example, 2-amino-3-cyano-4H-chromenes can be synthesized via a three-component reaction of an aldehyde, malononitrile (B47326) (a related active methylene compound), and a phenol (B47542) in the presence of a base like piperidine. nih.gov While not a direct application of "this compound", this illustrates the utility of the cyanoacetate moiety in constructing complex heterocyclic libraries. The synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids was achieved through a multicomponent reaction involving salicylaldehydes, malononitrile dimer, and malonic acid in DMSO. mdpi.com

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of "this compound" is largely dictated by its ester functional group, which can undergo a variety of transformations to yield other valuable compounds.

Chemical Reactivity of the Ester Moiety (e.g., Transesterification, Hydrolysis)

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For "this compound", this means the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of a suitable catalyst. This process is reversible and is often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.comgoogle.com

Generalized Transesterification Reaction:

| Starting Ester | Reactant Alcohol | Catalyst | Product Ester |

| This compound | R-OH (e.g., Ethanol) | Acid or Base | Alkyl 2-(4-cyano-3-fluorophenyl)acetate |

Hydrolysis:

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. vedantu.comyoutube.comnih.govyoutube.comacs.org This reaction can also be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the formation of the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification):

Hydrolysis of this compound would yield 2-(4-cyano-3-fluorophenyl)acetic acid and methanol.

| Reactant | Reagent | Product |

| This compound | Aqueous Base (e.g., NaOH) followed by acid workup | 2-(4-cyano-3-fluorophenyl)acetic acid |

Reactions Involving the Aromatic Cyano Group (e.g., Nitrile Reductions, Cycloadditions)

The cyano group (C≡N) is a highly versatile functional group that can undergo a variety of transformations.

Nitrile Reductions: A primary reaction of the cyano group is its reduction to a primary amine. This transformation is crucial for introducing a basic nitrogen atom, often a key pharmacophore in drug molecules. A wide array of reducing agents can be employed for this purpose. For instance, catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is a common method. Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF) are effective. organic-chemistry.org More recently, milder and more selective reagents have been developed. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) can reduce various nitriles to primary amines in excellent yields. organic-chemistry.org Another approach involves the use of samarium diiodide (SmI₂), activated with Lewis bases, which allows for the reduction of nitriles under single electron transfer conditions with good functional group tolerance. organic-chemistry.org

Cycloaddition Reactions: The cyano group can also participate in cycloaddition reactions, although this is less common for aromatic nitriles compared to their aliphatic counterparts. These reactions can lead to the formation of various heterocyclic rings. For example, [3+2] cycloadditions with azides can yield tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. The specific conditions for such reactions would depend on the nature of the azide (B81097) and the presence of appropriate catalysts.

Modifications and Substitutions on the Fluorinated Phenyl Ring

The fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its metabolic stability and binding affinity in biological systems. nih.gov While the fluorine itself is generally unreactive towards substitution, the aromatic ring can undergo further functionalization.

Nucleophilic aromatic substitution (SNAr) reactions are possible, particularly if there are other strongly electron-withdrawing groups on the ring that can activate it. However, given the existing substitution pattern, electrophilic aromatic substitution (SEAr) is a more plausible pathway for further modification, though the deactivating nature of the cyano and ester groups would necessitate forcing conditions. The directing effects of the existing substituents would guide the position of any new incoming group.

A more versatile approach to modifying the phenyl ring involves transition-metal-catalyzed cross-coupling reactions. If the molecule were derivatized to include a leaving group such as a bromine or iodine atom, a wide range of substituents could be introduced via Suzuki, Heck, or Sonogashira couplings. For example, the related compound, Methyl 2-(4-bromo-3-fluorophenyl)acetate, serves as a precursor for such transformations. synquestlabs.com

Reactivity of the Methylene Bridge (e.g., α-Functionalization)

The methylene bridge (-CH₂-) adjacent to both the aromatic ring and the ester group is activated and susceptible to deprotonation by a suitable base. This allows for a variety of α-functionalization reactions.

Alkylation: The enolate generated by deprotonation can react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the α-position. This is a powerful method for building molecular complexity. Homogeneous non-precious metal catalysts, like manganese, have been shown to effectively catalyze the α-alkylation of nitriles with alcohols. organic-chemistry.org

Other Functionalizations: Besides alkylation, the α-position can be functionalized in other ways. For example, reaction with aldehydes or ketones in an aldol-type condensation can introduce a β-hydroxy ester moiety. The resulting product can then be further manipulated.

Stereoselective Synthesis and Chiral Induction Approaches for Related Intermediates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While this compound itself is achiral, many of its derivatives, particularly those functionalized at the α-position of the acetate (B1210297) group, are chiral. Therefore, stereoselective synthetic methods are crucial.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the acetate moiety, directing the approach of an incoming electrophile to one face of the enolate, thereby inducing stereoselectivity. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. A chiral catalyst, often a transition metal complex with a chiral ligand, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, chiral phase-transfer catalysts have been used for the asymmetric alkylation of α-amino acid Schiff bases, a related transformation.

Catalytic Systems and Reaction Optimization for this compound Synthesis

The efficient synthesis of this compound is critical for its application as a building block. The primary synthetic route typically involves the cyanation of a precursor like 4-bromo-2-fluorobenzyl bromide followed by esterification, or the reaction of 4-cyano-3-fluorobenzyl bromide with a source of methyl acetate.

Optimization of these reactions often focuses on the choice of catalyst, solvent, temperature, and reaction time. For cyanation reactions, various cyanide sources can be used, including sodium cyanide, potassium cyanide, or less toxic alternatives like zinc cyanide in the presence of a palladium or nickel catalyst. organic-chemistry.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

For the esterification step, standard methods like Fischer esterification (reaction with methanol in the presence of a strong acid catalyst) are commonly used. Alternatively, reaction with methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base can be employed.

Recent research has focused on developing more environmentally friendly and cost-effective catalytic systems. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as flow chemistry approaches that can offer better control over reaction parameters and improved safety. The use of metal chlorides, metal triflates, and various solid acids as catalysts has been explored for related syntheses. researchgate.net

Data Tables

Table 1: Key Reactions and Conditions

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Nitrile Reduction | LiAlH₄, THF; or H₂, Pd/C; or SmI₂, Lewis Base organic-chemistry.org | Primary Amine (-CH₂NH₂) |

| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Substituted Ester |

| Cross-Coupling (on bromo-analog) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Detailed experimental NMR data for Methyl 2-(4-cyano-3-fluorophenyl)acetate is not available in the public domain. The following sections are therefore based on predicted values and general principles of NMR spectroscopy.

High-Resolution ¹H NMR for Proton Environments and Coupling Patterns

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons would appear as a singlet, and the methyl protons of the ester would also be a singlet, typically found further upfield.

¹³C NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show signals for the methyl carbon, the methylene carbon, the ester carbonyl carbon, the nitrile carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing cyano group and the electronegative fluorine atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and to elucidate the precise connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the acetate side chain and the phenyl ring, and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Since experimental data is unavailable, the following table presents predicted chemical shifts. These are estimations and may differ from experimental values.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl (CH₃) | ~3.7 | ~52 |

| Methylene (CH₂) | ~3.8 | ~40 |

| Aromatic CH (C2-H) | ~7.5 - 7.8 | ~115 - 135 |

| Aromatic CH (C5-H) | ~7.5 - 7.8 | ~115 - 135 |

| Aromatic CH (C6-H) | ~7.5 - 7.8 | ~115 - 135 |

| Quaternary C (C1) | - | ~130 - 140 |

| Quaternary C-F (C3) | - | |

| Quaternary C-CN (C4) | - | ~110 - 115 |

| Carbonyl (C=O) | - | ~170 |

| Cyano (C≡N) | - | ~117 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Characteristic Absorption Bands of Cyano, Ester, and Aryl Moieties

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Cyano Group (C≡N): A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ in the IR spectrum.

Ester Group (C=O): A strong absorption band due to the carbonyl stretch is anticipated around 1735-1750 cm⁻¹.

Ester Group (C-O): C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region.

Aryl Moiety: C-H stretching vibrations on the aromatic ring would be observed above 3000 cm⁻¹. C=C stretching vibrations within the ring would cause several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would appear in the 690-900 cm⁻¹ range, and their pattern could give clues about the substitution pattern of the ring.

C-F Bond: A strong absorption due to the C-F stretch is expected in the 1000-1400 cm⁻¹ region.

Spectroscopic Interpretation and Band Assignment

A detailed interpretation would involve assigning each observed band to a specific vibrational mode of the molecule. This would require comparison with data from similar compounds and could be aided by computational frequency calculations. Without experimental spectra, a specific band assignment is not possible.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Medium |

| C=O Stretch | 1735 - 1750 | Strong |

| C-O Stretch | 1000 - 1300 | Medium |

| Aromatic C-H | > 3000 | Weak |

| Aromatic C=C | 1450 - 1600 | Variable |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₀H₈FNO₂. bldpharm.comaaronchem.comsigmaaldrich.com The theoretical exact mass, calculated from the sum of the masses of its constituent isotopes, can be compared to the experimentally measured mass to verify the compound's identity with a high degree of confidence.

For the protonated molecule [M+H]⁺, the exact mass provides a key data point for its unequivocal identification in complex mixtures.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 193.05391 u |

| Theoretical Exact Mass of [M+H]⁺ | 194.06174 u |

| Theoretical Exact Mass of [M+Na]⁺ | 216.04368 u |

Note: Observed mass values are typically reported from experimental data and would be expected to be within a few parts per million (ppm) of the theoretical values.

Fragmentation Pathways and Structural Insights from MS/MS Data

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to undergo several key fragmentation processes. The primary fragmentation sites are likely to be the ester group and the benzylic position. Common fragmentations for phenylacetate (B1230308) esters include the loss of the methoxycarbonyl radical (•COOCH₃) or the methoxy (B1213986) group (•OCH₃), and cleavage at the benzylic C-C bond. The presence of the electron-withdrawing cyano and fluoro groups on the phenyl ring will also influence the fragmentation pattern.

Plausible Fragmentation Pathways:

Loss of the methoxy radical (•OCH₃): The molecular ion can lose a methoxy radical to form an acylium ion.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the phenyl ring and the acetyl group can result in the formation of a fluorocyanobenzyl radical and a carbomethoxy cation, or vice-versa.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur.

Loss of HCN: Fragmentation of the cyanophenyl ring could involve the loss of a neutral hydrogen cyanide molecule.

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| m/z (mass/charge) | Proposed Fragment Ion Structure | Plausible Origin |

| 193 | [C₁₀H₈FNO₂]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₉H₅FNO]⁺• | Loss of •OCH₃ (methoxy radical) from the molecular ion |

| 134 | [C₈H₅FN]⁺• | Loss of •COOCH₃ (methoxycarbonyl radical) from the molecular ion |

| 133 | [C₈H₄FN]⁺ | Loss of the CH₂COOCH₃ group with charge retention on the aromatic portion |

| 107 | [C₇H₄F]⁺ | Fragmentation of the aromatic ring, potentially involving loss of HCN and CO |

| 59 | [C₂H₃O₂]⁺ | Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺ |

Note: The relative abundances of these fragments would depend on the ionization technique and collision energy used in the experiment.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, a hypothetical analysis would yield crucial data such as the crystal system, space group, and unit cell dimensions. This data provides a unique fingerprint for the crystalline form of the compound.

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

Note: The values in this table are placeholders and would be determined experimentally.

Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. Based on the functional groups present in this compound—a cyano group, a fluorine atom, an ester, and an aromatic ring—several types of interactions are expected to play a significant role in its crystal packing.

Dipole-Dipole Interactions: The highly polar cyano (C≡N) and carbonyl (C=O) groups, as well as the carbon-fluorine (C-F) bond, will lead to significant dipole-dipole interactions, influencing the orientation of adjacent molecules.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be present, where hydrogen atoms from the methylene bridge or the aromatic ring interact with the oxygen atoms of the carbonyl group or the nitrogen atom of the cyano group on neighboring molecules. Current time information in Amravati Division, IN.guidechem.com

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, which would contribute to the stability of the crystal lattice. The presence of the electron-withdrawing fluoro and cyano substituents can influence the nature of this stacking (e.g., parallel-displaced or T-shaped arrangements).

Halogen Bonding: Although fluorine is a weak halogen bond donor, weak C-F···O=C or C-F···N≡C interactions might also be present in the crystal structure.

Understanding these interactions is crucial as they dictate the material's physical properties, such as melting point and solubility.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical standpoint. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized geometry and energetic properties of organic compounds. For a molecule like Methyl 2-(4-cyano-3-fluorophenyl)acetate, a common approach would involve the use of the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy in the calculations.

The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. From this optimized geometry, various parameters can be extracted, including bond lengths, bond angles, and dihedral angles. Although experimental data for direct comparison is scarce, theoretical calculations for similar structures, such as 2-(4-Cyanophenylamino) acetic acid, have shown good agreement between calculated and experimental geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and based on typical bond lengths and angles for similar functional groups, as specific literature data for this compound is unavailable.

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C≡N | 1.15 | |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.34 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (acetate) | 1.51 | |

| Bond Angles (°) | ||

| C-C-F | 118 | |

| C-C-CN | 121 | |

| O=C-O | 124 | |

| C-O-CH3 | 116 | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(aromatic)-C(acetate)-C(=O) | ~90 |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach. While DFT methods are generally more efficient for larger molecules, HF calculations can provide valuable comparative data. The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule containing elements like fluorine and oxygen with lone pairs, and a delocalized π-system, a Pople-style basis set like 6-311++G(d,p) is often employed. The "+" symbols indicate the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, while the "(d,p)" notation signifies the inclusion of polarization functions, which allow for more flexibility in the shape of the orbitals and are essential for accurately describing chemical bonds. Studies on related fluorobenzonitriles have successfully used basis sets like aug-cc-pVTZ to achieve good agreement between theoretical and experimental results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For related compounds like 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. For this compound, the electron-withdrawing nature of the cyano and fluoro groups, as well as the ester functionality, would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative. Actual values would require specific quantum chemical calculations.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -7.0 |

| E(LUMO) | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 |

The analysis of HOMO and LUMO distributions provides insight into the nature of electronic transitions. In this compound, the HOMO is likely to be localized on the fluorophenyl ring, while the LUMO is expected to have significant contributions from the cyano and ester groups, which contain π* anti-bonding orbitals. An electronic transition from the HOMO to the LUMO would therefore correspond to an intramolecular charge transfer (ICT) from the substituted aromatic ring to the electron-accepting moieties. This is a common feature in molecules with donor-π-acceptor architectures.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are associated with a high electron density, making them susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen, nitrogen, and fluorine. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the nitrogen atom of the cyano group, the oxygen atoms of the ester group, and the fluorine atom. These regions represent the most likely sites for interactions with electrophiles or for the formation of hydrogen bonds. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the methyl group and the aromatic ring. Such analyses have been instrumental in understanding the reactive sites of similar molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. While a specific NBO analysis for this compound is not available, studies on analogous compounds with the 4-cyano-3-fluorophenyl group, such as 4-cyano-3-fluorophenyl 4-ethylbenzoate, offer significant insights into the electronic interactions that govern the molecule's stability. researchgate.netresearchgate.net

In a molecule like this compound, significant delocalization is expected due to the presence of the aromatic ring, the cyano group, and the ester functionality. The key donor-acceptor interactions would likely involve:

π(C=C) → π(C=C) interactions within the phenyl ring:* These interactions are fundamental to the stability of the aromatic system.

n(O) → π(C=O) interactions in the ester group:* The lone pairs on the ester oxygen atoms can delocalize into the antibonding orbital of the carbonyl group, strengthening the C-O bond and influencing the reactivity of the ester.

π(phenyl) → π(C≡N) and π(C≡N) → π(phenyl) interactions:** The cyano group is a strong electron-withdrawing group, and its π system interacts with the π system of the phenyl ring, leading to significant electronic delocalization.

n(F) → σ(C-C) interactions:* The lone pairs on the fluorine atom can interact with adjacent antibonding sigma orbitals, contributing to the electronic landscape of the molecule.

A hypothetical table of significant NBO interactions for this compound, based on common values for similar functional groups, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Estimated |

| π(C1-C2) | π(C3-C4) | ~15-20 |

| π(C3-C4) | π(C5-C6) | ~15-20 |

| n(O1) | π(C=O) | ~25-35 |

| n(O2) | σ(C-Cα) | ~1-5 |

| π(C-phenyl) | π(C≡N) | ~5-10 |

| n(F) | σ(C-C) | ~1-3 |

This table is illustrative and presents estimated stabilization energies based on typical values for the specified interactions in similar organic molecules.

The charge distribution derived from NBO analysis would also be a critical aspect. The electronegative fluorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms of the cyano and carbonyl groups, as well as the carbon attached to the fluorine, would exhibit partial positive charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. researchgate.net

Vibrational Frequency Computations and Spectroscopic Correlations

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These computations, typically performed using density functional theory (DFT), provide a set of normal modes of vibration and their corresponding frequencies. By comparing the calculated frequencies with experimental spectra, a detailed understanding of the molecular structure and bonding can be achieved.

While specific vibrational frequency computations for this compound are not published, studies on related compounds like 4-cyano-3-fluorophenyl 4-pentylbenzoate and other liquid crystals containing the 4-cyano-3-fluorophenyl unit have utilized these methods to assign their FT-IR spectra. researchgate.netacs.org These studies serve as a reliable guide for predicting the vibrational spectrum of the target molecule.

The characteristic vibrational modes for this compound would include:

C≡N stretching: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹. The exact position is sensitive to electronic effects from the rest of the molecule.

C=O stretching: A strong absorption band characteristic of the ester carbonyl group is anticipated around 1730-1750 cm⁻¹.

C-O stretching: The ester C-O bonds will give rise to stretching vibrations in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching: The phenyl ring will exhibit several bands in the 1450-1600 cm⁻¹ range.

C-F stretching: A strong absorption band for the C-F bond is expected in the 1000-1100 cm⁻¹ region.

CH₂ stretching and bending: The methylene (B1212753) group will show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1465 cm⁻¹.

CH₃ stretching and bending: The methyl group of the ester will have characteristic stretching and bending modes.

A table correlating the expected vibrational frequencies with their assignments is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2240 |

| Carbonyl (C=O) | Stretching | 1730 - 1750 |

| Phenyl (C=C) | Aromatic Stretching | 1450 - 1600 |

| Methylene (CH₂) | Asymmetric Stretching | ~2925 |

| Methylene (CH₂) | Symmetric Stretching | ~2855 |

| Methylene (CH₂) | Bending (Scissoring) | ~1465 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1100 |

This table is based on established group frequencies and data from analogous compounds. researchgate.netacs.org

In Silico Modeling of Molecular Recognition (focusing on chemical binding motifs)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to understand how a ligand might interact with the active site of a protein.

While there are no specific molecular docking studies published for this compound, research on other molecules containing the 4-cyano-3-fluorophenyl moiety has explored their binding to various biological targets. mdpi.com These studies highlight the key chemical binding motifs that this structural unit can participate in.

The key features of this compound that would be important in molecular recognition are:

Hydrogen Bond Acceptors: The nitrogen atom of the cyano group and the oxygen atoms of the ester carbonyl are potent hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues in a binding pocket.

Dipole-Dipole Interactions: The polar C-F and C≡N bonds create a significant dipole moment, which can lead to favorable dipole-dipole interactions within a binding site.

Halogen Bonding: The fluorine atom, under certain circumstances, can act as a halogen bond donor, interacting with electron-rich atoms.

In a hypothetical docking scenario, one could envision the cyano group forming a hydrogen bond with a donor residue like arginine or lysine (B10760008) in a protein's active site. The phenyl ring could be situated in a hydrophobic pocket lined with residues such as phenylalanine, tyrosine, or leucine. The ester group could also participate in hydrogen bonding or polar interactions.

A study on 4-(5-((3-(4-cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic acid as an inhibitor of SIRT2 demonstrated the importance of the 4-cyano-3-fluorophenyl group in binding. mdpi.com Molecular docking simulations in that study likely revealed specific interactions of this moiety within the enzyme's active site, which would be analogous to how this compound might bind to a target.

The following table summarizes the potential binding interactions of the key motifs in this compound.

| Chemical Motif | Potential Interaction Type | Potential Interacting Residues |

| Cyano Group (C≡N) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ester Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Fluorine Atom | Halogen Bonding, Dipole-Dipole | Electron-rich atoms (e.g., backbone carbonyls) |

This table is a predictive summary based on the chemical nature of the functional groups and findings from in silico studies of analogous compounds. mdpi.comnih.govresearchgate.net

Analytical Methodologies for Chemical Analysis and Quality Control

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "Methyl 2-(4-cyano-3-fluorophenyl)acetate," enabling the separation of the main compound from synthetic intermediates, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of "this compound." The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like "this compound," reversed-phase HPLC is typically employed.

In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the cyanofluorophenyl chromophore exhibits strong absorbance. The area of the peak corresponding to "this compound" in the chromatogram is proportional to its concentration, allowing for precise purity calculations (typically expressed as a percentage of the total peak area) and quantitative measurements against a reference standard. Commercial suppliers often provide HPLC data to certify the purity of related compounds. bldpharm.com

Table 1: Typical HPLC Parameters for Analysis of Substituted Phenylacetates

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (with optional acidifier like 0.1% TFA) | Elutes compounds from the column. |

| Elution Mode | Gradient (e.g., 20% to 95% Acetonitrile over 20 min) | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detects and quantifies UV-absorbing compounds. |

| Wavelength | ~254 nm or λmax of the chromophore | Wavelength for optimal detection of the aromatic ring. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides definitive identification of the separated components. This method is particularly useful for detecting and quantifying volatile impurities in a "this compound" sample, such as residual solvents (e.g., ethanol, toluene) from the synthesis or purification process. nih.gov

In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound. This allows for unambiguous identification of volatile impurities, even at trace levels. The analysis of related phenyl acetate (B1210297) derivatives often employs GC-MS for characterization and impurity profiling. jetir.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in dramatically improved resolution, sensitivity, and speed of analysis. nih.gov For the quality control of "this compound," UPLC can provide a more detailed impurity profile in a fraction of the time required for an HPLC run.

The enhanced resolving power of UPLC is critical for separating structurally similar impurities, such as positional isomers or by-products with minor structural modifications, which might co-elute in a standard HPLC analysis. researchgate.net When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for the rapid characterization and quantification of compounds in complex matrices. nih.govmdpi.com This high-throughput capability is invaluable in process development and quality assurance settings.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For "this compound," this method is used to verify that its empirical formula aligns with its theoretical stoichiometric composition derived from its molecular structure (C₁₀H₈FNO₂). guidechem.comaaronchem.com

The analysis is typically performed using a combustion analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The fluorine content can be determined by other methods, such as ion chromatography after combustion and absorption. The experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 62.18% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.18% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |

| Total | | | | 193.177 | 100.00% |

Spectrophotometric and Titrimetric Methods for Concentration Determination

Beyond chromatographic techniques, spectrophotometric and titrimetric methods can be employed for determining the concentration of "this compound" in solution.

UV-Vis Spectrophotometry is a simple and rapid method for quantification. The compound possesses a substituted benzene (B151609) ring, which acts as a chromophore that absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of a solution of "this compound," its absorbance is measured at its wavelength of maximum absorbance (λmax). By using a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be accurately determined. This method is often used for in-process checks and dissolution testing. Spectrophotometric methods have been developed for other cyano- and fluoro-containing aromatic compounds. researchgate.netzsmu.edu.ua

Titrimetric methods offer a classical approach to quantification. For an ester like "this compound," saponification titration is a suitable method. This involves the hydrolysis of the ester using a known excess amount of a strong base, such as sodium hydroxide, under heat. rsc.orgwikipedia.org The reaction consumes one equivalent of the base per mole of ester. After the reaction is complete, the unreacted excess base is determined by back-titration with a standardized acid. The difference between the initial amount of base and the amount that remained gives the amount of base consumed by the ester, from which the quantity of the ester in the original sample can be calculated.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as an Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Methyl 2-(4-cyano-3-fluorophenyl)acetate serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com Its structure is particularly useful for developing drugs in therapeutic areas such as oncology and infectious diseases. myskinrecipes.comresearchgate.net The cyano and fluoro substituents are key features that can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the target drug molecule. jelsciences.com

Detailed research has demonstrated the utility of structurally similar building blocks in creating potent and selective inhibitors for specific biological targets. For instance, derivatives of 4-cyano-benzonitrile have been instrumental in designing farnesyltransferase inhibitors, a class of experimental anti-cancer agents. ebi.ac.uknih.gov Similarly, the 4-cyano-3-trifluoromethylphenyl scaffold, which is closely related to the title compound, has been used to synthesize a series of s-triazine derivatives that exhibit potential as antibacterial agents. researchgate.net The strategic placement of the cyano and fluorine atoms on the phenyl ring is a deliberate design choice to achieve desired interactions with biological targets.

Table 1: Examples of Pharmacologically Relevant Scaffolds from Related Cyano-Fluorophenyl Intermediates This table is based on research on structurally similar compounds to illustrate the application potential.

| Target Scaffold | Pharmacological Relevance | Source |

|---|---|---|

| Farnesyltransferase Inhibitors | Anti-cancer agents | ebi.ac.uknih.gov |

| s-Triazines | Antibacterial agents | researchgate.net |

Building Block for Heterocyclic Systems with Specialized Functions

The functional groups of this compound provide multiple reaction sites for constructing various heterocyclic systems. The cyano group (C≡N) and the ester moiety are common precursors in cyclization reactions to form rings containing nitrogen, oxygen, or other heteroatoms.

This compound is a valuable building block for several reasons:

The cyano group can participate in cycloaddition reactions or be transformed into an amine or carboxylic acid to facilitate ring closure.

The acetate (B1210297) side chain can be readily manipulated, for example, through condensation reactions, to build part of a heterocyclic ring.

The fluorinated phenyl ring remains as a key substituent on the final heterocycle, imparting specific properties.

Research on related compounds illustrates this utility. For example, 4-amino-2-trifluoromethyl-benzonitrile is used in nucleophilic substitution reactions with 2,4,6-trichloro-1,3,5-triazine to build complex substituted triazine rings with antibacterial properties. researchgate.net Other related fluorinated phenyl compounds are used to create substituted pyridines and piperazines, which are common scaffolds in medicinal chemistry. nih.govprepchem.com The synthesis of complex spiro-pyrano-pyrazole systems also highlights the versatility of cyano-activated compounds in building diverse heterocyclic frameworks. chemdiv.com

Table 2: Heterocyclic Systems Derived from Related Phenylacetonitrile Precursors

| Heterocyclic System | Synthetic Utility | Source |

|---|---|---|

| Substituted s-Triazines | Created through sequential nucleophilic substitution. | researchgate.net |

| Substituted Pyridines | Formed via multi-component condensation reactions. | prepchem.com |

| Cinnamylpiperazines | Synthesized for evaluation as MAO-B ligands. | nih.gov |

Precursor for Fluorinated Aromatic Compounds and Their Derivatives

This compound is classified as a "fluorinated building block". bldpharm.com In organic synthesis, it is often more practical and efficient to introduce fluorine into a molecule at an early stage using such a building block, rather than attempting direct fluorination on a more complex, sensitive molecule. This approach avoids the use of harsh fluorinating agents and provides better control over the position of the fluorine atom.

The compound can be used to generate a variety of other fluorinated aromatic derivatives through transformations of its functional groups:

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-cyano-3-fluorophenyl)acetic acid, which can then be used in amide bond couplings or other carboxylate chemistry.

Cyano Group Transformation: The nitrile can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group, opening pathways to different classes of compounds.

Decarboxylation: The acetic acid side chain can be removed under certain conditions to yield 2-fluoro-4-substituted benzonitriles.

This versatility allows chemists to access a wide range of fluorinated substances while preserving the core 2-fluoro-4-cyano-phenyl motif. myskinrecipes.com

Table 3: Potential Derivatives from this compound

| Derivative Compound | Synthetic Transformation |

|---|---|

| 2-(4-cyano-3-fluorophenyl)acetic acid | Hydrolysis of the methyl ester. |

| 2-(4-cyano-3-fluorophenyl)acetamide | Amidation of the corresponding carboxylic acid. |

| 2-(4-aminomethyl-3-fluorophenyl)acetate | Reduction of the cyano group. |

Utility in the Development of Novel Organic Materials (e.g., optoelectronic components, polymers, ligands)

The unique electronic properties conferred by the fluoro and cyano substituents make this compound and its derivatives attractive precursors for novel organic materials.

Coordination Polymers and Ligands: The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. Small cyano-anions are known to be exceptionally versatile building blocks for creating coordination polymers. chimia.ch These materials can exhibit interesting magnetic, porous, or catalytic properties. The rigid, fluorinated phenyl structure of the title compound can influence the resulting polymer's topology and functionality.

Polymers: Monomers derived from this compound can be used in polymerization reactions. For example, related electrophilic monomers like methyl 2-cyano-3-phenyl-2-propenoates readily copolymerize with vinyl acetate to form alternating copolymers. depaul.edu The high dipolar character of such monomers can significantly alter the properties of the final polymer, such as its glass transition temperature and chain mobility. depaul.edu

Optoelectronic Components: The combination of an electron-withdrawing fluorine atom and a cyano group on an aromatic ring creates a system with specific electronic characteristics. Such structures are often explored in the design of materials for organic light-emitting diodes (OLEDs), transistors, or sensors, where tuning the electronic properties of the molecules is critical.

Table 4: Potential Applications in Materials Science

| Material Type | Role of the Compound/Derivative | Potential Properties | Source |

|---|---|---|---|

| Coordination Polymers | Serves as a ligand precursor, with the cyano group binding to metal ions. | Magnetic ordering, novel topologies, porosity. | chimia.ch |

| Copolymers | Acts as a precursor to functional monomers for radical copolymerization. | Increased glass transition temperature, altered chain mobility. | depaul.edu |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Efficient Synthetic Routes (e.g., Microwave-Assisted Synthesis)

The chemical industry is increasingly focusing on green chemistry principles, and the synthesis of Methyl 2-(4-cyano-3-fluorophenyl)acetate is a prime candidate for such innovations. Traditional synthesis methods, often involving multi-step processes with extended reaction times and the use of hazardous reagents, are being re-evaluated.

Microwave-assisted synthesis, for instance, offers a promising alternative to conventional heating. This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final product. While specific studies on the microwave-assisted synthesis of this compound are not yet widely published, the successful application of microwave irradiation in the synthesis of other complex heterocyclic compounds points to its high potential in this area. For example, microwave-assisted synthesis has been effectively used to produce various organic molecules with significant reductions in reaction time and increases in yield compared to conventional methods.

The development of environmentally benign synthetic routes is another key research area. This includes the use of greener solvents, reusable catalysts, and atom-economical reactions. Research into the synthesis of related pyranopyrazole derivatives has demonstrated the feasibility of using water as a solvent and employing reusable catalysts, highlighting a sustainable path forward. researchgate.net

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

| Parameter | Conventional Synthesis (Illustrative) | Potential Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, non-polar solvents | Can potentially use greener solvents |

| Byproduct Formation | Higher potential for side reactions | Often more selective, reducing byproducts |

| Yield | Variable | Potentially higher and more consistent |

Advanced Mechanistic Investigations of Key Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of novel synthetic strategies. Key reactions, such as the cyanation of the fluorophenyl ring and the subsequent esterification, would benefit from detailed mechanistic studies.

Advanced analytical techniques, including in-situ spectroscopic monitoring (e.g., ReactIR) and computational modeling, can provide valuable insights into reaction kinetics, the role of catalysts, and the formation of intermediates and byproducts. For instance, mechanistic studies on the catalytic cyanation of borates have revealed the intricate role of Lewis acid catalysts in facilitating the exchange of functional groups. nih.gov Applying similar investigative rigor to the synthesis of this compound could uncover pathways to more efficient and selective reactions.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing, or flow chemistry, represents a paradigm shift in chemical synthesis. For the production of this compound, flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of reaction and purification steps.

The synthesis of fluorinated pyrazole (B372694) derivatives has already been successfully demonstrated in a continuous flow process. tib.eu This approach allows for the safe handling of hazardous reagents and precise control over reaction parameters, leading to higher yields and purity. The development of a fully automated, multi-step flow synthesis for this compound would not only improve efficiency but also enable on-demand production. Automated systems can monitor and control reaction conditions in real-time, ensuring consistent product quality and minimizing human intervention. researchgate.net

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups present in this compound—the cyano, fluoro, and ester moieties—make it a versatile substrate for a wide range of catalytic transformations. Research is ongoing to explore novel catalytic reactions that can further derivatize this compound, opening up new avenues for the synthesis of complex molecules.

For example, the cyano group can be transformed into amines, amides, or carboxylic acids through catalytic hydrogenation or hydrolysis. The aromatic ring can undergo further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, leveraging the reactivity of related boronic acid derivatives. chemimpex.com The development of new catalysts that can selectively act on one functional group while leaving others intact is a key area of interest. Recent advances in metal-free catalytic systems also present an opportunity to develop more sustainable and cost-effective transformations. rsc.org

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and process development. For this compound and its derivatives, predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) can be employed to understand how structural modifications influence reactivity and biological activity.

By building robust QSAR models, researchers can screen virtual libraries of related compounds to identify candidates with desired properties, thereby accelerating the discovery of new pharmaceuticals. nih.govmdpi.comjchemlett.comnih.govmdpi.com These models can also predict the outcome of chemical reactions, helping to optimize reaction conditions and design more efficient synthetic routes. While specific QSAR studies on this compound are not yet prevalent, the application of these methods to other classes of organic molecules has demonstrated their predictive power and potential to guide future research.

Q & A

Q. What strategies resolve contradictions in metabolic byproduct identification during in vitro studies?

- Methodological Answer: Combine LC-MS/MS with synthetic standards of suspected metabolites (e.g., hydrolyzed acid or hydroxylated derivatives). High-resolution ¹³C NMR (as in Figure S6 ) differentiates regioisomers. Contradictions in fragmentation patterns require tandem MSⁿ analysis and isotopic labeling to trace metabolic pathways.

Q. How can researchers optimize reaction conditions for synthesizing derivatives (e.g., amides, hydrazides)?

- Methodological Answer: Employ Design of Experiments (DoE) to vary catalysts (e.g., DCC vs. EDCI), solvents, and temperatures. Kinetic modeling, as applied in reactive distillation for methyl acetate production , can inform continuous-flow setups. Monitor reaction progress via in situ FTIR or Raman spectroscopy.

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Methodological Answer: Twinning or weak diffraction data may require SHELXD for structure solution and SHELXL for robust refinement against high-resolution data . For disordered regions, use PART instructions and constraints. Validate models with R-factor convergence and difference density maps in WinGX .

Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?

- Methodological Answer: Time-dependent DFT (TD-DFT) simulations correlate the conjugated π-system (phenyl ring + ester) with experimental λₘₐₓ. Compare with analogs (e.g., nitro-substituted derivatives ) to quantify substituent effects on absorbance. Solvatochromic shifts in ethanol vs. hexane further elucidate polarity impacts.

Q. What are the best practices for handling discrepancies in purity assessments across analytical methods?

- Methodological Answer: Cross-validate HPLC (e.g., C18 column, acetonitrile/water gradient) with ¹H NMR integration (e.g., methyl ester singlet at ~3.6 ppm). For trace impurities, use LC-HRMS or 2D NMR (COSY, HSQC). Certified reference materials (≥98% purity ) ensure calibration accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.